molecular formula C13H13NO4 B1453103 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid CAS No. 860720-79-2

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid

Cat. No.: B1453103
CAS No.: 860720-79-2
M. Wt: 247.25 g/mol
InChI Key: CNMYJOASVCUDNA-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of an ethoxy group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name

4-ethoxy-6-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-12-7-11(13(15)16)14-10-5-4-8(17-2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMYJOASVCUDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-6-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent methoxylation . The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Biological Activity

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is a quinoline derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its molecular formula C13H13NO4C_{13}H_{13}NO_4 and a molecular weight of 247.25 g/mol, has garnered attention for its potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization and methoxylation. This synthetic route allows for the introduction of functional groups that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. In particular, this compound has been studied for its efficacy against various bacterial strains. The compound's mechanism involves the inhibition of bacterial DNA synthesis and interference with metabolic pathways essential for bacterial growth.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results suggest that the compound demonstrates moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including multidrug-resistant gastric carcinoma cells.

A study assessing the cytotoxic effects on human cancer cell lines revealed that this compound significantly reduces cell viability at concentrations as low as 10 µM:

Cell Line IC50 (µM)
EPG85-257RDB (P-gp positive)15
EPG85-257P (drug-sensitive)20

The mechanism of action appears to involve the inhibition of P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells. The ability to inhibit P-gp enhances the efficacy of other chemotherapeutic agents, suggesting a potential role in combination therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • P-glycoprotein Modulation : By inhibiting P-glycoprotein, it increases the intracellular concentration of co-administered drugs.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of quinoline, including this compound, were effective against antibiotic-resistant strains of bacteria. This underscores its potential utility in treating infections caused by resistant pathogens.
  • Cancer Research : In a study focusing on drug-resistant gastric cancer, this compound was shown to enhance the efficacy of standard chemotherapy agents by overcoming resistance mechanisms through P-gp inhibition .

Comparison with Similar Compounds

When compared to other quinoline derivatives such as 4-hydroxy-6-methoxyquinoline-2-carboxylic acid and 6-ethoxy-4-methoxyquinoline-2-carboxylic acid, the unique substitution pattern of this compound appears to enhance its biological efficacy.

Compound Antimicrobial Activity Anticancer Activity
This compoundModerateHigh
4-Hydroxy-6-methoxyquinoline-2-carboxylic acidLowModerate
6-Ethoxy-4-methoxyquinoline-2-carboxylic acidModerateLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid
Reactant of Route 2
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid

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